Cas no 14780-22-4 (Benzeneacetamide, a-[2-(dimethylamino)ethyl]-4-fluoro-a-(1-methylethyl)-)

Benzeneacetamide, a-[2-(dimethylamino)ethyl]-4-fluoro-a-(1-methylethyl)- structure
14780-22-4 structure
Product Name:Benzeneacetamide, a-[2-(dimethylamino)ethyl]-4-fluoro-a-(1-methylethyl)-
CAS No:14780-22-4
MF:C15H23FN2O
MW:266.354327440262
CID:198508
PubChem ID:26902
Update Time:2025-04-19

Benzeneacetamide, a-[2-(dimethylamino)ethyl]-4-fluoro-a-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, a-[2-(dimethylamino)ethyl]-4-fluoro-a-(1-methylethyl)-
    • 2-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-3-methylbutanamide
    • 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide
    • 2-[2-(Dimethylamino)ethyl]-2-(4-fluorophenyl)-3-methylbutanimidic acid
    • BUTYRAMIDE, 4-(DIMETHYLAMINO)-2-(p-FLUOROPHENYL)-2-ISOPROPYL-
    • BRN 2129577
    • DTXSID60933224
    • 14780-22-4
    • Inchi: 1S/C15H23FN2O/c1-11(2)15(14(17)19,9-10-18(3)4)12-5-7-13(16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,19)
    • InChI Key: BLJPVFQYJQVYRF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C(N)=O)(CCN(C)C)C(C)C

Computed Properties

  • Exact Mass: 266.17959
  • Monoisotopic Mass: 266.179442
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.059
  • Boiling Point: 396.5°Cat760mmHg
  • Flash Point: 193.6°C
  • Refractive Index: 1.509
  • PSA: 46.33
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